(4-iodo-1-methyl-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone
Description
(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom and a pyrrolidinyl group
Properties
Molecular Formula |
C9H12IN3O |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
(4-iodo-2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H12IN3O/c1-12-8(7(10)6-11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3 |
InChI Key |
RZFRXUBIVSZHKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate 1,3-dicarbonyl compound.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing purification techniques to ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation and reduction can modify the functional groups attached to the pyrazole ring.
Scientific Research Applications
(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets. The iodine and pyrrolidinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-methyl-1H-pyrazole: A simpler analog lacking the pyrrolidinyl group.
1-Methyl-1H-pyrazol-5-yl)(1-pyrrolidinyl)methanone: Similar structure but without the iodine atom.
Uniqueness
(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE is unique due to the presence of both the iodine atom and the pyrrolidinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
